molecular formula C10H10BrF3O B2863713 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1397238-02-6

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2863713
CAS No.: 1397238-02-6
M. Wt: 283.088
InChI Key: MIGAMBQORWYDLX-UHFFFAOYSA-N
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Description

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is a brominated aromatic alcohol featuring a propan-1-ol chain attached to a phenyl ring substituted with bromine at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the meta (5th) position. This compound’s structure combines halogenated and fluorinated substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions), while the electron-withdrawing -CF₃ group enhances stability and modulates electronic properties.

Properties

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6,15H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAMBQORWYDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for high yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanal or 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanone.

    Reduction: Formation of various alcohol derivatives depending on the extent of reduction.

    Substitution: Formation of substituted phenylpropanol derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

a. 3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

  • Structure : A benzimidazole core replaces the phenyl ring, with a -CF₃ group at the 5th position.
  • Molecular Formula : C₁₁H₁₁F₃N₂O (MW: 244.21 g/mol).
  • Melting point: 248°C .
  • Applications : Likely used in pharmaceutical intermediates due to benzimidazole’s prevalence in drugs (e.g., antiparasitics).

b. 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol

  • Structure : Features a -OCF₃ group at the 3rd position on the phenyl ring.
  • Molecular Formula : C₁₀H₁₁F₃O₂ (MW: 220.19 g/mol).
  • Status : Discontinued commercially, suggesting challenges in synthesis or stability .

c. 3-[3-(Trifluoromethyl)phenyl]propan-1-ol

  • Structure : -CF₃ group at the 3rd position on the phenyl ring.
  • Role : Precursor in cinacalcet synthesis via nucleophilic substitution with (R)-1-(1-naphthyl)ethylamine .
  • Comparison : Positional isomerism (3-CF₃ vs. 5-CF₃ in the target compound) affects electronic effects; the 3-CF₃ derivative is meta-directing, while the target’s 5-CF₃ may influence para-directed reactivity.

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Substituents Melting Point (°C)
3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₀BrF₃O ~283 2-Br, 5-CF₃ N/A
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 Benzimidazole, 5-CF₃ 248
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol C₁₀H₁₁F₃O₂ 220.19 3-OCF₃ N/A
3-[3-(Trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₁F₃O 204.19 3-CF₃ N/A

Key Observations :

  • The target compound’s higher molecular weight (~283 g/mol) stems from bromine’s atomic mass.
  • Benzimidazole derivatives exhibit higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
  • Discontinued analogs (e.g., 3-OCF₃ derivative) may lack stability or commercial viability compared to the target compound .

Biological Activity

3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring, along with a hydroxyl group on a propanol chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H10BrF3O
  • Molecular Weight : Approximately 298.1 g/mol
  • Structural Characteristics :
    • Bromine and trifluoromethyl groups enhance reactivity.
    • Hydroxyl group allows for hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of halogen atoms (bromine and trifluoromethyl) in the structure facilitates unique binding interactions, which can modulate enzyme activity and influence cellular pathways. The compound's mechanism can be summarized as follows:

  • Binding Affinity : Enhanced by halogen bonding.
  • Enzyme Modulation : Potential inhibition or activation of specific enzymes.
  • Receptor Interaction : Possible effects on receptor-mediated signaling pathways.

Anticancer Properties

Research indicates that this compound may have anticancer potential due to its ability to modulate cellular pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the trifluoromethyl group is believed to enhance this activity compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
3-(2-Bromo-5-fluorophenyl)propan-1-olBromine, FluorineDifferent position of fluorine affects reactivity
3-(2-Chloro-4-trifluoromethylphenyl)propan-1-olChlorine instead of bromineMay exhibit different biological activity
3-(2-Bromo-4-methylphenyl)propan-1-olMethyl group instead of trifluoromethylChanges solubility and stability characteristics

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against cancer cell lines, indicating significant cytotoxic potential .
  • Enzyme Inhibition Studies : Research has indicated that this compound can inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting metabolic diseases .
  • Antimicrobial Testing : Preliminary tests revealed that compounds containing trifluoromethyl groups often exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts, suggesting a potential pathway for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol, and what reaction conditions optimize yield?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the propanol chain to the aromatic ring .
  • Critical Parameters : Low temperatures (-78°C) and anhydrous solvents (THF/hexane) are essential to prevent side reactions. Catalysts like Pd(PPh₃)₄ improve coupling efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the bromine and trifluoromethyl groups (e.g., δ ~7.5-8.5 ppm for aromatic protons adjacent to Br).
  • LC-MS : Validates molecular weight (MW: 297.1 g/mol) and detects impurities.
  • Chiral HPLC : If enantiomers are synthesized, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve stereoisomers .

Advanced Research Questions

Q. How does the position of bromine and trifluoromethyl groups on the phenyl ring influence biological activity or reactivity?

  • Comparative Analysis : Studies on analogs (e.g., 3-bromo-4-(trifluoromethyl)phenyl derivatives) show that bromine at the ortho position increases steric hindrance, reducing binding affinity to certain enzymes. In contrast, the para-trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • Data Interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to correlate substituent positions with target interactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Adjustments :

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature.
  • Metabolic Stability : Evaluate compound degradation in vitro (e.g., liver microsomes) to explain discrepancies between short- and long-term assays .

Q. How can the trifluoromethyl group’s electronic effects be exploited in designing derivatives with enhanced reactivity?

  • Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution. Use density functional theory (DFT) calculations (e.g., Gaussian 16) to predict sites of reactivity (e.g., C-4 position) .
  • Experimental Validation : Introduce nitro or amino groups via directed ortho-metalation (DoM) to create diversely functionalized intermediates .

Q. What advanced techniques separate enantiomers of this compound, and how do stereochemical differences impact pharmacological profiles?

  • Enantiomer Resolution :

  • Kinetic Resolution : Use lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in organic solvents.
  • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with CO₂/ethanol co-solvents for high-resolution separation .
    • Biological Impact : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific activity .

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